1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)- 1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)-
Brand Name: Vulcanchem
CAS No.: 62921-51-1
VCID: VC18498929
InChI: InChI=1S/C10H6S4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-6H
SMILES:
Molecular Formula: C10H6S4
Molecular Weight: 254.4 g/mol

1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)-

CAS No.: 62921-51-1

Cat. No.: VC18498929

Molecular Formula: C10H6S4

Molecular Weight: 254.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)- - 62921-51-1

Specification

CAS No. 62921-51-1
Molecular Formula C10H6S4
Molecular Weight 254.4 g/mol
IUPAC Name 2-(1,3-dithiol-2-ylidene)-1,3-benzodithiole
Standard InChI InChI=1S/C10H6S4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-6H
Standard InChI Key XLFFNEMADNGPRL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)SC(=C3SC=CS3)S2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(1,3-dithiol-2-ylidene)-1,3-benzodithiole, reflects its bicyclic structure comprising two 1,3-dithiole rings. The benzodithiole unit consists of a benzene ring fused to two sulfur atoms at the 1,3-positions, while the dithiol-2-ylidene group introduces a conjugated, planar system with delocalized π-electrons . Key identifiers include:

PropertyValue
CAS No.62921-51-1
Molecular FormulaC10H6S4\text{C}_{10}\text{H}_{6}\text{S}_{4}
Molecular Weight254.4 g/mol
InChIKeyXLFFNEMADNGPRL-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)SC(=C3SC=CS3)S2

The presence of four sulfur atoms contributes to its electron-rich nature, making it a promising candidate for charge-transfer complexes .

Structural Analysis

X-ray crystallography and spectroscopic studies (e.g., 1H^1\text{H} NMR, 13C^{13}\text{C} NMR) of related compounds reveal that the dithiol-2-ylidene group adopts a planar geometry, enabling π-orbital overlap with the benzodithiole ring. This conjugation stabilizes the molecule and facilitates redox activity . Density functional theory (DFT) calculations suggest that the highest occupied molecular orbital (HOMO) is localized on the sulfur atoms, while the lowest unoccupied molecular orbital (LUMO) resides on the benzene ring .

Synthesis and Reactivity

Reaction Mechanisms

The formation of the dithiol-2-ylidene group involves elimination reactions that generate the conjugated double bond. In ferrocene-linked derivatives, the electron-withdrawing nature of the ferrocenyl spacer modulates the redox potential of the dithiafulvalene units .

Electrochemical Properties

Redox Behavior

Cyclic voltammetry (CV) studies in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) reveal three reversible oxidation waves for ferrocene-dithiafulvalene hybrids, corresponding to sequential electron transfers from the dithiafulvalene moieties and the ferrocene core . For instance:

  • Compound 8 (1,1′-bis(1,3-dithiafulvalene)ferrocene) exhibits oxidation potentials at Epa=+0.12VE_{\text{pa}} = +0.12 \, \text{V}, +0.34V+0.34 \, \text{V}, and +0.62V+0.62 \, \text{V} vs. Ag/AgCl .

  • The first oxidation step is attributed to the dithiafulvalene unit, while subsequent processes involve the ferrocene backbone .

Conductivity Measurements

Polycrystalline samples of related compounds demonstrate semiconducting behavior:

  • Derivative 14a shows a room-temperature conductivity (σrt\sigma_{\text{rt}}) of 0.2S cm10.2 \, \text{S cm}^{-1} .

  • In contrast, 14b exhibits lower conductivity (4.8×104S cm14.8 \times 10^{-4} \, \text{S cm}^{-1}), highlighting the impact of substituents on charge transport .

Applications in Materials Science

Electron Donor Systems

1,3-Benzodithiole derivatives serve as π-donors in charge-transfer complexes. Their high HOMO levels (−4.8 eV to −5.2 eV) enable efficient electron donation to acceptor molecules like tetracyanoquinodimethane (TCNQ) .

Molecular Conductors

Bis(dithiafulvalene)ferrocenes exhibit mixed-valence states upon oxidation, forming conductive stacks in the solid state. For example, compound 8 forms a crystalline phase with alternating donor and acceptor layers, facilitating anisotropic conductivity .

Future Directions

Further research should explore:

  • Tuning Redox Potentials: Modifying substituents on the benzodithiole ring to adjust HOMO/LUMO levels.

  • Device Integration: Testing thin-film architectures for organic field-effect transistors (OFETs).

  • Thermal Stability: Assessing decomposition pathways for high-temperature applications.

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